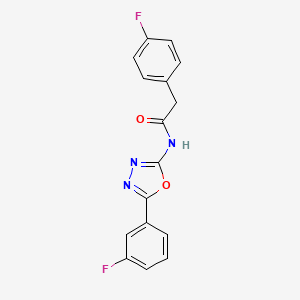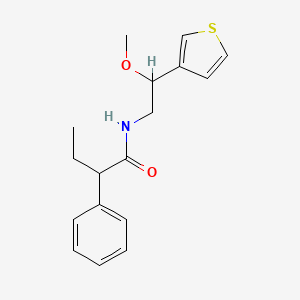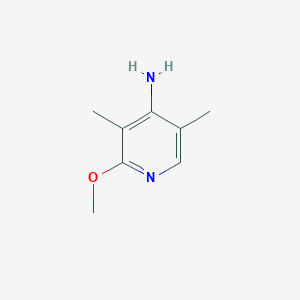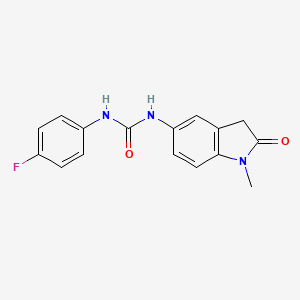
2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. It has two fluorophenyl groups, an oxadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocycle containing oxygen and nitrogen, could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The fluorophenyl groups, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen and oxygen) could affect its properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Parikh and Joshi (2014) focused on the synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their antimicrobial properties. These compounds, which include variations similar to 2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, demonstrated significant antimicrobial activities against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy (Parikh & Joshi, 2014).
Luminescence Properties and Rare Earth Complexes
Research by Zhang et al. (2015) explored the luminescence properties of 1,3,4-oxadiazole acetamide derivatives, including those similar to the compound , and their complexes with Eu(III) and Tb(III). The study found that these complexes exhibit characteristic luminescence of the central ions, with Eu(III) complexes showing higher relative fluorescence intensities than Tb(III) complexes. The luminescence efficiency was influenced by the nature of substituents, indicating potential applications in luminescent materials and sensors (Zhang et al., 2015).
Anticonvulsant Evaluation of Indoline Derivatives
Nath et al. (2021) synthesized and evaluated the anticonvulsant activities of indoline derivatives containing functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to the compound . These derivatives showed significant activity in maximal electroshock and pentylenetetrazole seizure models, indicating their potential as anticonvulsant agents. The study also included in silico molecular docking to understand the interaction with biological targets, suggesting a promising approach for the development of new anticonvulsant drugs (Nath et al., 2021).
Antimicrobial and Antifungal Evaluation
Another study by Joshi and Parikh (2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives, structurally akin to this compound, and evaluated their antimicrobial properties against multidrug-resistant bacteria and fungi. The lead compounds demonstrated notable antimicrobial efficacy, highlighting their potential as novel antimicrobial agents (Joshi & Parikh, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-12-6-4-10(5-7-12)8-14(22)19-16-21-20-15(23-16)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZHPZUSCPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-furylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784847.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)

![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2784852.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2784856.png)

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)
![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)